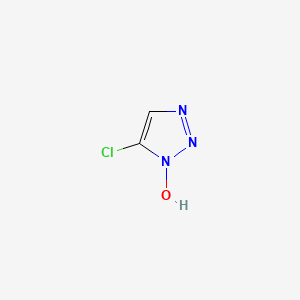

5-chloro-1H-1,2,3-triazol-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

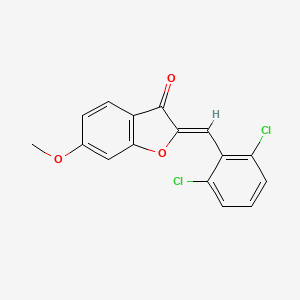

5-Chloro-1H-1,2,3-triazol-1-ol is a chemical compound with the molecular formula C2H2ClN3O . It is a type of triazole, a class of five-membered ring compounds containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including this compound, often involves the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction can be catalyzed by copper, leading to the regioselective synthesis of 1,4-disubstituted-1,2,3-triazole .Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring substituted with a chlorine atom and a hydroxyl group . The triazole ring is a five-membered aromatic azole chain, which is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles, including this compound, are known for their diverse chemical reactivity. They can participate in various chemical reactions, contributing to their wide range of applications in medicinal chemistry .Physical And Chemical Properties Analysis

This compound has a molecular weight of 119.51 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Supramolecular and Coordination Chemistry

Triazole derivatives are celebrated for their diverse supramolecular interactions, stemming from their nitrogen-rich triazole rings. These interactions facilitate a myriad of applications in supramolecular and coordination chemistry. The polarity of the triazole carbon atom enables complexation through hydrogen and halogen bonding. Triazoles also exhibit various coordination modes, including anionic and cationic nitrogen donors. This versatility supports applications in anion recognition, catalysis, and photochemistry, significantly extending beyond the initial scope of click chemistry (Schulze & Schubert, 2014).

Energetic Materials

5-Nitro-3-trinitromethyl-1H-1,2,4-triazole and its derivatives represent a new class of dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, some surpassing those of RDX, a common explosive. The synthesis and characterization of these materials highlight the potential of triazole derivatives in developing advanced energetic materials (Thottempudi & Shreeve, 2011).

Corrosion Inhibition

Triazole derivatives also play a significant role in corrosion inhibition, particularly for metals in acidic media. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has demonstrated exceptional efficiency in inhibiting mild steel corrosion in acidic environments. Its performance is attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective layer that significantly reduces corrosion rates (Lagrenée et al., 2002).

Antifungal Activity

Research into triazole derivatives extends into biomedicine, where certain compounds exhibit potent antifungal properties. For example, specific halogen-substituted triazole derivatives have shown significant activity against Candida strains, suggesting the potential for developing new antifungal agents (Lima-Neto et al., 2012).

Wirkmechanismus

Target of Action

Triazole compounds, which include 5-chloro-1h-1,2,3-triazol-1-ol, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

It’s worth noting that triazole compounds are capable of acting as stoichiometric one-electron donors and also as catalytic organic reducing agents . This implies that this compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Given the broad biological activities of triazole compounds , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

Zukünftige Richtungen

The future directions for research on 5-chloro-1H-1,2,3-triazol-1-ol and other triazole derivatives could include further exploration of their biological activities and potential applications in medicinal chemistry . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Eigenschaften

IUPAC Name |

5-chloro-1-hydroxytriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-2-1-4-5-6(2)7/h1,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUKNMCRGCJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=N1)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)

![4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2597491.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2597492.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2597493.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2597497.png)

![1-((1R,5S)-8-(2-(naphthalen-1-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2597499.png)

![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)

![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)

![(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2597505.png)